![molecular formula C10H10N2O2 B155621 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 137538-57-9](/img/structure/B155621.png)
1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone is not fully understood. However, research has suggested that this compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In addition, it has been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
Research has shown that 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of ROS and pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone in lab experiments is its high yield and purity. This makes it easy to obtain and use in experiments. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which makes it useful in studying these pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on these results.
Zukünftige Richtungen
There are several future directions for research on 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone. One direction is to further investigate its anti-inflammatory and antioxidant properties and to determine its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. In addition, further research is needed to fully understand the mechanism of action of this compound and to design new experiments based on this understanding. Finally, research can be conducted to investigate the potential use of this compound in the treatment of cancer.
Synthesemethoden
The synthesis of 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone has been achieved using various methods. One of the most common methods is the reaction of 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. Another method involves the reaction of 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as pyridine. The yield of this synthesis method is high, and the purity of the compound can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Research has been conducted on 1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone due to its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
137538-57-9 |
|---|---|
Produktname |
1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-5(13)9-8(14)4-3-7-10(9)12-6(2)11-7/h3-4,14H,1-2H3,(H,11,12) |
InChI-Schlüssel |
WFFWSALLZYHSPP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
Kanonische SMILES |
CC1=NC2=C(N1)C=CC(=C2C(=O)C)O |
Synonyme |
Ethanone, 1-(5-hydroxy-2-methyl-1H-benzimidazol-4-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



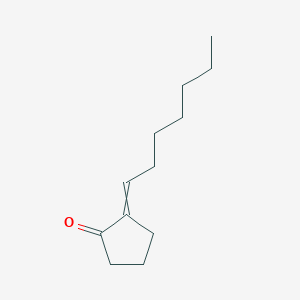
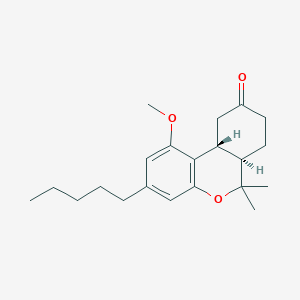
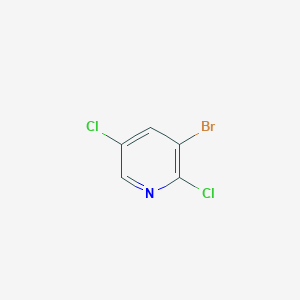
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)
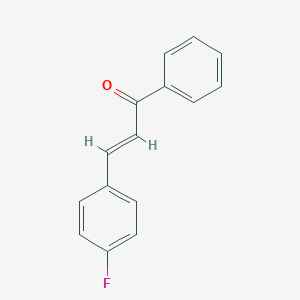
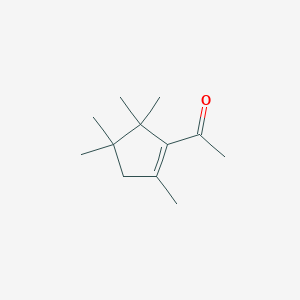
![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
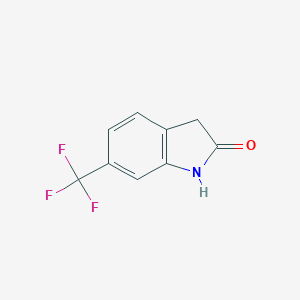
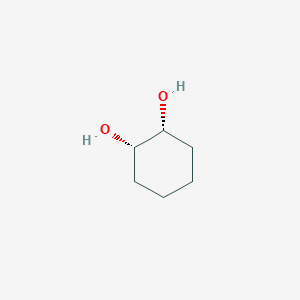
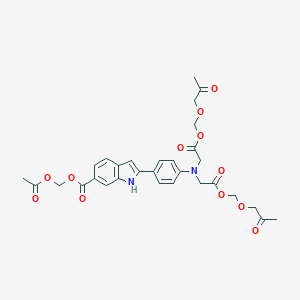

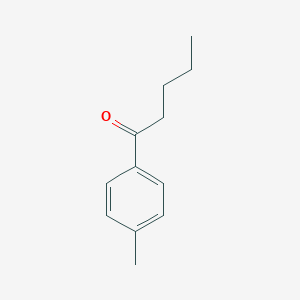
![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
